molecular formula C9H12OS B14148963 1-(5-Ethylthiophen-2-yl)propan-1-one CAS No. 108223-66-1

1-(5-Ethylthiophen-2-yl)propan-1-one

Cat. No.: B14148963
CAS No.: 108223-66-1
M. Wt: 168.26 g/mol
InChI Key: IEOBQCWBYSLFPX-UHFFFAOYSA-N
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Description

5-Ethyl-2-propiothienone is a chemical compound with the molecular formula C9H12OS. It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom. This compound is known for its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-Ethyl-2-propiothienone, can be achieved through several methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production of 5-Ethyl-2-propiothienone typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-propiothienone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

5-Ethyl-2-propiothienone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-propiothienone involves its interaction with molecular targets and pathways. The sulfur atom in the thiophene ring can participate in various chemical reactions, making it a versatile compound in different applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-propiothienone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specific applications that other thiophene derivatives may not be able to fulfill .

Properties

CAS No.

108223-66-1

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

1-(5-ethylthiophen-2-yl)propan-1-one

InChI

InChI=1S/C9H12OS/c1-3-7-5-6-9(11-7)8(10)4-2/h5-6H,3-4H2,1-2H3

InChI Key

IEOBQCWBYSLFPX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C(=O)CC

Origin of Product

United States

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